Product packaging for delta-Carotene(Cat. No.:CAS No. 31063-33-9)

delta-Carotene

Cat. No.: B162405
CAS No.: 31063-33-9
M. Wt: 536.9 g/mol
InChI Key: WGIYGODPCLMGQH-GOXCNPTKSA-N
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Description

Delta-Carotene (δ-Carotene) is a carotenoid compound found in various plants, fruits, and microorganisms. It is part of the extensive terpenoid family of isoprenoids, synthesized from eight isoprene units . In the carotenoid biosynthesis pathway in plants, this compound is formed as a branching intermediate when one epsilon (ɛ) ring is introduced to the linear lycopene molecule . This places it in a unique position for researchers studying metabolic flux and the regulation of carotenoid diversity. This compound is a prominent carotenoid in specific natural sources, such as the fruit of the tucumã palm (Astrocaryum aculeatum), often co-occurring with beta- and gamma-carotene . In microalgae like those from the Chlorophyceae class, the production of this compound can be influenced by environmental conditions, with its accumulation decreasing under stress in favor of other pigments like astaxanthin . As a research chemical, this compound is valuable for investigating plant physiology, photosynthetic apparatus composition, and metabolic engineering strategies aimed at altering carotenoid profiles in crops and microorganisms . Its study helps elucidate the function of specific cyclases in plastids and provides insights into the "pull" strategies for enhancing carotenoid sequestration and storage . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56 B162405 delta-Carotene CAS No. 31063-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,5,5-trimethylcyclohexene
Source PubChem
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InChI

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-30,39H,13,17,21,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+/t39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIYGODPCLMGQH-GOXCNPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315574
Record name ε,ψ-Carotene, (6R)-
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Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name delta-Carotene
Source Human Metabolome Database (HMDB)
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CAS No.

31063-33-9
Record name ε,ψ-Carotene, (6R)-
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Record name delta-Carotene, (+)-
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Record name ε,ψ-Carotene, (6R)-
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Record name .DELTA.-CAROTENE, (+)-
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Record name delta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 °C
Record name delta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of Delta Carotene

Precursor Pathways Leading to Carotenoid Synthesis

The fundamental building blocks for all carotenoids, including delta-carotene, are the five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

Mevalonate (MVA) Pathway in Isoprenoid Precursor Formation

Operating primarily in the cytosol, the MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This key intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase. nih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. While the MVA pathway is a source of isoprenoid precursors, the MEP pathway is the primary contributor for carotenoid biosynthesis in plastids. ebi.ac.uk

Methylerythritol Phosphate (MEP) Pathway Contribution to Carotenoid Precursors

The MEP pathway, also known as the non-mevalonate pathway, occurs in the plastids of plant cells and is the principal source of IPP and DMAPP for carotenoid synthesis. ebi.ac.uk This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, intermediates of glycolysis. A series of enzymatic reactions then leads to the formation of MEP, which is further converted through several steps to yield both IPP and DMAPP.

Geranylgeranyl Diphosphate (GGPP) as the Immediate Precursor to Carotenoids

The five-carbon units of IPP and DMAPP are the foundational blocks for the synthesis of the 20-carbon molecule, geranylgeranyl diphosphate (GGPP), the direct precursor for all carotenoids. researchgate.netresearchgate.net The enzyme GGPP synthase catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form GGPP. nih.gov This step represents a critical metabolic branch point, as GGPP is also a precursor for other essential molecules like chlorophylls (B1240455) and gibberellins. researchgate.netnih.gov

Enzymatic Conversions in δ-Carotene Formation

The synthesis of this compound from GGPP involves a series of enzymatic reactions, including condensation, desaturation, isomerization, and cyclization.

Desaturation and Isomerization Reactions Leading to Lycopene (B16060)

The colorless phytoene (B131915) molecule undergoes a series of desaturation and isomerization reactions to form the red-colored, linear carotenoid, lycopene. This process introduces a series of conjugated double bonds, which are responsible for the characteristic light-absorbing properties of carotenoids. In plants, this conversion is carried out by a set of four enzymes: phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), ζ-carotene isomerase (Z-ISO), and carotenoid isomerase (CRTISO). These enzymes work in concert to produce the all-trans-lycopene isomer.

Lycopene Epsilon-Cyclase in the Formation of δ-Carotene

The final step in the biosynthesis of this compound is the cyclization of one end of the linear lycopene molecule. This reaction is catalyzed by the enzyme lycopene epsilon-cyclase (LCYE), which introduces an epsilon-ring at one end of the lycopene molecule, resulting in the formation of δ-carotene (ε,ψ-carotene). This cyclization is a critical branch point in the pathway, as the action of a different enzyme, lycopene beta-cyclase (LCYB), on the other end of the lycopene molecule would lead to the formation of γ-carotene and subsequently β-carotene. researchgate.net The expression and activity of LCYE are thus key determinants of the relative accumulation of this compound and other downstream carotenoids.

Precursor/IntermediateKey Enzyme(s)ProductPathway/Process
Acetyl-CoAHMG-CoA synthase, HMG-CoA reductaseIsopentenyl diphosphate (IPP)Mevalonate (MVA) Pathway
Pyruvate, Glyceraldehyde-3-phosphateDOXP synthase, DOXP reductoisomeraseIPP, Dimethylallyl diphosphate (DMAPP)Methylerythritol Phosphate (MEP) Pathway
IPP, DMAPPGGPP synthaseGeranylgeranyl diphosphate (GGPP)Isoprenoid Biosynthesis
GGPPPhytoene synthase (PSY)15-cis-PhytoeneCarotenoid Biosynthesis (Initiation)
15-cis-PhytoenePhytoene desaturase (PDS), ζ-carotene desaturase (ZDS), IsomerasesLycopeneCarotenoid Biosynthesis (Desaturation/Isomerization)
LycopeneLycopene epsilon-cyclase (LCYE)δ-CaroteneCarotenoid Biosynthesis (Cyclization)

Cyclization of Lycopene to this compound

The formation of this compound is a pivotal step initiated from the linear carotenoid, lycopene. This conversion is an enzymatic process involving the cyclization of one end of the lycopene molecule.

Lycopene Epsilon-Cyclase (LCY-E/CrtL-e) Activity and Substrate Specificity

The enzyme responsible for the synthesis of this compound (ε,ψ-carotene) is Lycopene Epsilon-Cyclase, also known as LCY-E or CrtL-e. nih.govuniprot.org This enzyme's primary substrate is the symmetrical, linear carotenoid, lycopene. nih.govpnas.org LCY-E acts on one of the ψ (psi) ends of the lycopene molecule, catalyzing the formation of a single ε-ring (epsilon-ring) to produce the monocyclic this compound. nih.govebi.ac.uk

In most plant species, such as Arabidopsis thaliana, LCY-E exhibits a distinct characteristic: it adds only one epsilon-ring to its lycopene substrate. pnas.orgnih.gov This monofunctional activity is a key regulatory point in the carotenoid pathway. nih.gov However, it's noteworthy that the LCY-E in some species, like romaine lettuce (Lactuca sativa), can add a second epsilon-ring, leading to the formation of ε,ε-carotene (lactucaxanthin), a carotenoid that is otherwise rare in plants. pnas.orgscispace.com Research has identified that a single amino acid can act as a molecular switch, determining whether the enzyme performs a single or double cyclization. scispace.com Besides lycopene, LCY-E can also convert neurosporene (B1235373) into alpha-zeacarotene. uniprot.org

Distinction from Lycopene Beta-Cyclase (LCY-B/CrtL-b) in Ring Formation

The action of Lycopene Epsilon-Cyclase (LCY-E) is distinct from that of another crucial enzyme in the pathway, Lycopene Beta-Cyclase (LCY-B or CrtL-b). While both enzymes use lycopene as a substrate, they form different types of rings. nih.gov

LCY-E creates an ε-ring, resulting in this compound. ebi.ac.uk In contrast, LCY-B introduces a β-ring (beta-ring) at the end of the lycopene molecule. ebi.ac.uk A significant functional difference is that LCY-B is capable of acting on both ends of the symmetrical lycopene molecule, adding two β-rings to form the bicyclic β,β-carotene (beta-carotene). nih.govpnas.org LCY-E, particularly in organisms like Arabidopsis, typically performs only a single cyclization to form the monocyclic this compound. nih.govpnas.org This fundamental difference in the type of ring formed and the number of rings added dictates the subsequent path of carotenoid synthesis.

Enzymatic Cyclization of Lycopene
EnzymeAbbreviationSubstrateProductRing Type FormedNumber of Rings Added
Lycopene Epsilon-CyclaseLCY-E / CrtL-eLycopeneThis compoundEpsilon (ε)One (typically)
Lycopene Beta-CyclaseLCY-B / CrtL-bLycopenegamma-Carotene (B162403) / beta-Carotene (B85742)Beta (β)One or Two

This compound as an Intermediate in Downstream Carotenoid Synthesis

The production of this compound is not the final step in a metabolic pathway but rather marks the entry into a specific branch of carotenoid synthesis. This compound serves as a crucial intermediate for the production of other important carotenoids.

Conversion of this compound to alpha-Carotene (B108777)

Once this compound (ε,ψ-carotene) is formed, it becomes the substrate for Lycopene Beta-Cyclase (LCY-B). researchgate.netfrontiersin.org The LCY-B enzyme acts on the remaining linear ψ-end of the this compound molecule and adds a β-ring. researchgate.net This second cyclization event converts the monocyclic this compound into the bicyclic α-carotene (β,ε-carotene), which possesses one ε-ring and one β-ring. nih.govresearchgate.net This two-step process, involving the sequential action of LCY-E and LCY-B, is essential for the synthesis of α-carotene and, subsequently, the widely distributed xanthophyll, lutein (B1675518). researchgate.netaocs.org

Positioning within the Carotenoid Biosynthetic Branching Point

The cyclization of lycopene represents a critical branching point in the carotenoid biosynthetic pathway in higher plants. researchgate.netfrontiersin.orgaocs.org This bifurcation directs the flow of intermediates into two distinct branches: the β,β-branch and the ε,β-branch. frontiersin.org

The synthesis of this compound by LCY-E initiates the ε,β-branch. researchgate.netfrontiersin.org The alternative path, the β,β-branch, is initiated by the action of LCY-B directly on lycopene to form β-carotene. frontiersin.orgaocs.org Therefore, the relative activities of LCY-E and LCY-B are a determining factor in the proportion of carotenoids that are channeled toward the synthesis of α-carotene and its derivatives (like lutein) versus β-carotene and its derivatives (like zeaxanthin (B1683548) and violaxanthin). researchgate.netaocs.org The formation of this compound thus sits (B43327) at the gateway to the ε,β-carotenoid pathway. researchgate.net

Carotenoid Biosynthesis Branching Point
Initial EnzymeIntermediateSecond EnzymeFinal Product (of this branch)Pathway Branch
Lycopene Epsilon-Cyclase (LCY-E)This compoundLycopene Beta-Cyclase (LCY-B)alpha-Caroteneε,β-Branch
Lycopene Beta-Cyclase (LCY-B)gamma-CaroteneLycopene Beta-Cyclase (LCY-B)beta-Caroteneβ,β-Branch

Genetic and Molecular Regulation of Delta Carotene Biosynthesis

Transcriptional Control Mechanisms in Carotenoid Accumulation

The biosynthesis of carotenoids, including delta-carotene, is intricately regulated at the transcriptional level, responding to a variety of developmental and environmental cues. frontiersin.orgnih.gov This regulation ensures that the production of these vital pigments aligns with the plant's physiological needs, such as photosynthesis, photoprotection, and the production of hormones. nih.gov The expression of carotenoid biosynthesis pathway (CBP) genes is controlled by a network of transcription factors, which can act as either activators or repressors. nih.govresearchgate.net

Several families of transcription factors have been identified as key players in regulating carotenoid accumulation, including MYB, bHLH, MADS-box, bZIP, and NAC. researchgate.netmdpi.com These regulatory proteins bind to specific cis-acting elements in the promoters of CBP genes, thereby modulating their transcription. capes.gov.br For instance, Phytochrome Interacting Factors (PIFs) are well-characterized negative regulators of carotenoid biosynthesis in the dark, while Long Hypocotyl 5 (HY5) acts as a positive regulator in the light. nih.gov

Epigenetic modifications also exert significant control over carotenoid biosynthesis. researchgate.net Mechanisms such as DNA methylation and histone modifications can alter chromatin structure, making genes more or less accessible to the transcriptional machinery. researchgate.net For example, the methylation status of the promoter of the Phytoene (B131915) synthase (PSY) gene, a rate-limiting enzyme in the pathway, has been shown to influence its expression and, consequently, carotenoid accumulation. frontiersin.org

Key Transcription Factors in Carotenoid Biosynthesis:

Transcription Factor FamilyRole in Carotenoid RegulationExamples
bHLH (basic Helix-Loop-Helix) Negative regulation in the darkPIF1 nih.gov
bZIP (basic Leucine Zipper) Positive regulation in the lightHY5 nih.gov
MADS-box Regulation during fruit ripeningRIPENING-INHIBITOR (RIN) researchgate.net
MYB Regulation in various tissuesAdMYB7 in kiwifruit oup.com
NAC Regulation of fruit ripening and carotenoid accumulationSlNOR-like1 in tomato oup.com
AP2/ERF Response to developmental and environmental signalsDpAP2 in Dunaliella parva frontiersin.org

Gene Expression and Enzyme Activity Modulation of this compound Pathway Enzymes

The flux of metabolites through the carotenoid biosynthesis pathway is finely tuned by the expression levels and activities of its constituent enzymes. The formation of this compound is particularly dependent on the action of Lycopene (B16060) Epsilon-Cyclase (LCY-E).

Regulation of Lycopene Epsilon-Cyclase (LCY-E) Gene Expression

The expression of the Lycopene epsilon-cyclase (LCY-E) gene is a critical determinant of whether lycopene is channeled towards the synthesis of this compound and subsequently lutein (B1675518) (the α-branch), or towards gamma-carotene (B162403) and beta-carotene (B85742) (the β-branch). In wild-type tomatoes, the transcript levels of CrtL-e (the gene encoding LCY-E) decrease significantly during fruit ripening, effectively shutting down the α-branch and leading to the accumulation of lycopene. nih.gov

Conversely, in specific mutant genotypes, the expression of LCY-E is dramatically upregulated during ripening. This leads to a significant metabolic shift, favoring the production of this compound. nih.govpnas.org This differential regulation highlights the tissue-specific and developmental stage-specific control of LCY-E expression.

Interaction with Other Carotenoid Biosynthesis Genes and Regulatory Factors

The regulation of LCY-E does not occur in isolation but is part of a coordinated expression program involving multiple genes in the carotenoid pathway. During tomato fruit ripening, while LCY-E and Lycopene beta-cyclase (LCYB) expression is downregulated, the expression of genes upstream in the pathway, such as Phytoene synthase (PSY) and Phytoene desaturase (PDS), is upregulated. pnas.org This coordinated control ensures the massive production and accumulation of lycopene in ripe fruits.

Genetic Loci and Mutants Affecting this compound Levels

Specific genetic loci and mutations have been identified that have a profound impact on the accumulation of this compound, providing valuable insights into the genetic control of the carotenoid pathway.

Analysis of the "Delta" (Del) Locus and its Impact on this compound Accumulation

The "Delta" (Del) locus in tomato is a single dominant gene that dramatically alters the carotenoid profile of the fruit. nih.gov Plants carrying the Del allele exhibit orange-colored fruits due to the high accumulation of this compound at the expense of lycopene. nih.gov Genetic mapping and molecular analysis have revealed that the Del locus co-segregates with the gene encoding Lycopene Epsilon-Cyclase (CrtL-e). nih.gov

The Del mutation is characterized by a significant upregulation of CrtL-e transcript levels specifically during fruit ripening. nih.govpnas.org This leads to a redirection of the metabolic flux from lycopene towards the synthesis of this compound. In wild-type tomatoes, CrtL-e is primarily expressed in photosynthetic tissues and is downregulated in ripening fruit, whereas in Del mutants, its expression is ectopically and strongly induced in the ripening fruit. pnas.org

Molecular Characterization of Genotypes Exhibiting Elevated this compound

Molecular studies of high this compound genotypes, such as the tomato Delta mutant, have provided a deeper understanding of the regulatory changes underlying this phenotype. The elevated accumulation of this compound is a direct consequence of the increased expression of the LCY-E gene during fruit ripening. nih.govpnas.org

The analysis of the Del allele has shown that the mutation affects the regulatory region of the LCY-E gene, leading to its altered expression pattern. This highlights the importance of promoter and other regulatory elements in controlling the spatial and temporal expression of carotenoid biosynthesis genes. The study of such mutants has been instrumental in dissecting the genetic architecture of carotenoid accumulation and identifying key control points in the pathway.

Environmental and Developmental Influences on this compound Synthesis Regulation

Temperature-Dependent Regulation of Carotenoid Synthesis in this compound Accumulating Organisms

Temperature is a critical environmental factor that significantly modulates the biosynthesis and accumulation of carotenoids in various organisms, including those that synthesize this compound (δ-carotene). ontosight.aifrontiersin.org The synthesis of δ-carotene, an intermediate in the α-carotene branch of the carotenoid pathway, is catalyzed by the enzyme lycopene epsilon-cyclase (LCYE), which forms an ε-ring at one end of the linear lycopene molecule. wikipedia.orgoup.commdpi.com Research indicates that the activity of this enzyme and the resulting accumulation of δ-carotene are sensitive to temperature fluctuations, with different responses observed across various plant species and experimental conditions.

Research Findings in Tomato (Solanum lycopersicon)

In specific genotypes of tomato, the formation of δ-carotene is governed by the dominant allele of the Delta (Del) gene, which is a lycopene epsilon-cyclase. wikipedia.orgusp.br Studies on these genotypes have revealed a distinct sensitivity to temperature. The synthesis of carotenes proceeding through the α-branch, which includes δ-carotene, is notably inhibited by high temperatures.

One study demonstrated that in tomato strains carrying the Del gene, maturation at a constant temperature of 32°C inhibited the enhanced synthesis of β-carotene, a downstream product of δ-carotene. uchicago.edu This suggests that the metabolic pathway responsible for producing δ-carotene and subsequently converting it is suppressed at elevated temperatures. uchicago.edu The evidence points towards δ-carotene and its derivatives being synthesized via a pathway that is distinct and more temperature-sensitive than the primary lycopene-to-β-carotene pathway found in standard red tomatoes. uchicago.edu The expression of the lycopene epsilon-cyclase gene in the Delta mutant is typically down-regulated during the normal ripening process. jst.go.jpfrontiersin.org

Table 1. Effect of Maturation Temperature on Carotene Synthesis in Tomato Strains with the Delta (Del) Gene.
TemperatureEffect on δ-Carotene PathwayReference
High Temperature (32°C)Inhibits the synthesis of carotenes derived from the δ-carotene pathway. uchicago.edu
Standard/Low TemperaturePermits the expression of the Del gene, leading to the synthesis of δ-carotene and its derivatives. uchicago.edu

Research Findings in Carrot (Daucus carota)

Studies on carrot leaves have also provided insights into the temperature-dependent synthesis of δ-carotene. In an experiment using the chemical inhibitor 2-(4-chlorophenylthio)-triethylamine hydrochloride (CPTA), which alters carotenoid synthesis by blocking cyclization and promoting lycopene accumulation, the levels of δ-carotene and γ-carotene were observed to change with temperature.

When carrot leaves were treated with CPTA, the accumulation of both δ-carotene and γ-carotene was significantly higher in plants grown at 24°C compared to those grown at 7°C. ashs.org This finding suggests a positive correlation between temperature and the accumulation of these specific carotenes under these induced conditions. The researchers noted that the contrasting effects of temperature on different carotenes suggest that the enzymes responsible for forming the α-ionone ring (leading to δ-carotene) and the β-ionone ring have different optimal temperatures. ashs.org

Table 2. Effect of Temperature on δ-Carotene and γ-Carotene Concentrations in CPTA-Treated Carrot Leaves.
Temperature (°C)δ-Carotene (µg/g top)γ-Carotene (µg/g top)Reference
70.51.3 ashs.org
244.94.0 ashs.org

Occurrence and Distribution of Delta Carotene in Biological Systems

Identification in Photosynthetic Organisms

Delta-carotene is primarily synthesized in photosynthetic organisms, where carotenoids play indispensable roles in light harvesting and photoprotection. nih.govtuscany-diet.net It is an intermediate product in the pathway that converts the linear carotene, lycopene (B16060), into bicyclic carotenes. wikipedia.orgashs.org

In higher plants, this compound is typically an intermediate and does not accumulate to high levels, except in specific mutants or tissues. scispace.com The cyclization of lycopene is a significant branch point in carotenoid synthesis, leading to either β-ring or ε-ring carotenoids. nih.gov The formation of this compound represents the introduction of the ε-ring. wikipedia.org

In Solanum lycopersicum (Tomato): The presence of this compound in tomatoes is most prominent in specific mutant varieties. scielo.br A single dominant gene, known as Delta (Del), causes a significant shift in the carotenoid profile of the fruit. researchgate.net This gene leads to the upregulation of the lycopene epsilon-cyclase (LCYE) enzyme, which specifically catalyzes the conversion of lycopene to this compound. scispace.comscielo.br Consequently, tomato fruits of the Delta mutant accumulate large quantities of this compound, resulting in an orange color instead of the typical red associated with high lycopene content. scispace.comresearchgate.net The enzyme responsible, chloroplastic lycopene epsilon cyclase (CRTL-E-1), is a key determinant in the production of this compound within the plant. uniprot.org Research has identified specific tomato genotypes, such as the 'this compound' breeding line, that are characterized by their high this compound content. core.ac.uk

Table 1: Genetic and Biochemical Factors in this compound Accumulation in Solanum lycopersicum

Factor Name/Type Role Outcome in Mutant Varieties
Gene Delta (Del) Dominant mutant gene Upregulates LCYE expression. scispace.comscielo.br
Enzyme Lycopene epsilon-cyclase (LCYE / CRTL-E-1) Catalyzes the cyclization of one end of the lycopene molecule to form an ε-ring. scielo.bruniprot.org Converts lycopene into this compound. uniprot.org

| Pigment | this compound | Accumulates as the major carotenoid. | Fruit color changes from red to orange. researchgate.net |

In Actinidia chinensis (Kiwifruit): In kiwifruit, this compound serves as a precursor in the formation of other important carotenoids. While the major carotenoids found in ripe kiwifruit are typically lutein (B1675518) and beta-carotene (B85742), the enzymatic machinery to process this compound is present and functional. nih.govcambridge.org The enzyme lycopene beta-cyclase (LCY-β) has been functionally identified in kiwifruit. nih.govnih.gov This enzyme is responsible for converting this compound into alpha-carotene (B108777) (α-carotene) by adding a β-ring to the uncyclized end of the this compound molecule. nih.govresearchgate.net Therefore, while this compound itself is not a major stored carotenoid in kiwifruit, its synthesis and subsequent conversion are integral steps in the pathway leading to the accumulation of alpha-carotene and its derivative, lutein. nih.gov

Carotenoids are fundamental pigments in all algae, serving as accessory light-harvesting molecules and providing protection against photo-oxidative damage. researchgate.netmdpi.com The distribution of specific carotenoids can vary significantly between different algal groups and can be used as a chemotaxonomic marker. mdpi.com

This compound, as a precursor to α-carotene and lutein, is part of the biosynthetic pathway in many algal species, particularly within the Chlorophyta (green algae). researchgate.netmdpi.com The formation of carotenoids with an ε-ring is a characteristic feature shared by higher plants and green algae. researchgate.net The distribution of α-carotene and its hydroxylated derivatives, such as lutein, is largely limited to specific divisions, including green algae (Chlorophyta). mdpi.com This implies the presence and activity of lycopene epsilon-cyclase, the enzyme required to produce the this compound intermediate. While not always accumulating in large amounts, its role as a metabolic intermediate is crucial for the synthesis of the final pigment profile in these organisms. nih.govmdpi.com

Table 2: this compound's Role in Algal Carotenoid Biosynthesis

Algal Group Key Related Carotenoids Implied Presence of this compound
Chlorophyta (Green Algae) α-carotene, Lutein, Loroxanthin, Siphonaxanthin Present as a necessary intermediate for α-carotene and its derivatives. mdpi.com
Rhodophyta (Red Algae) α-carotene, Lutein Present as an intermediate in macrophytic species. mdpi.com

| Cryptophyta | α-carotene | Present as an intermediate. mdpi.com |

Detection in Non-Photosynthetic Microorganisms (e.g., Fungi, Bacteria)

Carotenoid synthesis is not exclusive to photosynthetic organisms. A diverse range of non-photosynthetic bacteria and fungi also produce these pigments, which often provide protection against oxidative stress and light-induced damage. tuscany-diet.netencyclopedia.pubnih.gov These microorganisms contribute significantly to the global production and diversity of carotenoids. researchgate.net

The presence of this compound has been specifically reported in certain bacteria. For instance, early chemotaxonomic studies identified carotenoid pigments in Mycobacterium kansasii, with this compound being among the compounds noted. thegoodscentscompany.com In many bacteria, carotenoid biosynthesis is triggered by environmental factors like light and oxygen, serving as a defense mechanism. encyclopedia.pub While comprehensive surveys of this compound across all non-photosynthetic microbes are limited, its detection in specific species like M. kansasii confirms that the enzymatic pathways for its synthesis exist outside the plant and algal kingdoms. thegoodscentscompany.com A review of natural carotenoid sources compiled over the twentieth century indicates that this compound and its isomers have been found in a small number of fungi and bacteria. researchgate.net

Contribution to Carotenoid Diversity across Biological Kingdoms

This compound holds a pivotal position in the diversification of carotenoid structures. The biosynthesis of carotenoids diverges at the lycopene cyclization step. ashs.org The formation of this compound, catalyzed by lycopene epsilon-cyclase (LCYE), marks the creation of an ε-ring, one of the two main types of cyclic end groups found in plant and algal carotenoids. nih.gov

The alternative pathway, catalyzed by lycopene beta-cyclase (LCYB), creates a β-ring, forming gamma-carotene (B162403). The combination of these two enzymatic activities allows for the production of alpha-carotene (β,ε-carotene) from the this compound intermediate. nih.gov This branching is fundamental to carotenoid diversity for several reasons:

Structural Variation: It introduces the ε-ring, which is a structural foundation for a major class of carotenoids, including lutein, the most abundant carotenoid in the photosynthetic tissues of higher plants. nih.gov

Functional Specialization: The resulting β,ε-carotenoids and their xanthophyll derivatives have specific roles in the light-harvesting complexes of photosystems.

Regulatory Control: The differential expression and activity of LCYE and LCYB allow organisms to precisely control the ratio of β,β-carotenoids (like beta-carotene) to β,ε-carotenoids (like alpha-carotene and lutein), tailoring their pigment composition to specific developmental or environmental needs. nih.gov

Therefore, the synthesis of this compound is not merely a single step in a linear pathway but a key branching point that enables the vast structural and functional diversity of carotenoids observed across the biological kingdoms. nih.govnih.gov

Table of Compounds Mentioned

Compound Name Chemical Formula
This compound C₄₀H₅₆
alpha-Carotene C₄₀H₅₆
beta-Carotene C₄₀H₅₆
gamma-Carotene C₄₀H₅₆
Lycopene C₄₀H₅₆

Metabolic and Genetic Engineering for Biotechnological Production of Delta Carotene

Strategies for Enhancing Biosynthesis in Recombinant Strains

A cornerstone of enhancing δ-carotene production is the strategic manipulation of the host's metabolic pathways to channel more carbon flux towards carotenoid biosynthesis. This involves a multi-pronged approach that addresses precursor supply, enzyme efficiency, and the elimination of competing metabolic routes.

Carotenoids are synthesized from the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In plants and many bacteria, these precursors are produced via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, while in fungi, animals, and some bacteria, the mevalonate (B85504) (MVA) pathway is utilized. frontiersin.org Enhancing the supply of IPP and DMAPP is a critical step in boosting δ-carotene yields.

One effective strategy is to upregulate the endogenous MEP pathway. Overexpression of key enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a rate-limiting enzyme in the MEP pathway, has been shown to significantly increase the production of carotenoids. nih.govnih.gov For instance, in Escherichia coli, overexpressing DXS led to a notable increase in lycopene (B16060) accumulation. nih.gov Similarly, introducing an entire exogenous MVA pathway into a host like E. coli can create a supplementary channel for precursor synthesis, further boosting carotenoid production. nih.gov

In plant systems like carrots, which are natural accumulators of carotenoids, the overexpression of DXS has also been demonstrated to be a key factor in increasing the pool of MEP-derived precursors available for carotenoid synthesis. frontiersin.org

Table 1: Key Enzymes in Isoprenoid Precursor Pathways for Enhancing Carotenoid Production

PathwayKey EnzymeGeneOrganism(s) of InterestImpact of Overexpression
MEP1-deoxy-D-xylulose-5-phosphate synthasedxsEscherichia coli, Daucus carotaIncreased flux towards isoprenoid biosynthesis.
MEP1-deoxy-D-xylulose-5-phosphate reductoisomerasedxrEscherichia coliEnhanced precursor supply for carotenoids.
MVATruncated HMG-CoA reductasetHMG1Saccharomyces cerevisiaeIncreased production of mevalonate and downstream isoprenoids.

This table provides an interactive overview of key enzymes in the MEP and MVA pathways that are targeted for overexpression to enhance the supply of isoprenoid precursors for carotenoid biosynthesis.

For the specific production of δ-carotene, which contains one ε-ring and one β-ring, the activity of lycopene epsilon-cyclase (LCY-E) is crucial. nih.gov LCY-E catalyzes the formation of the ε-ring from lycopene. Therefore, co-overexpression of PSY and LCY-E can be a powerful strategy to direct the metabolic flux towards δ-carotene. In some cases, engineering of these enzymes to enhance their catalytic efficiency or alter their substrate specificity can further optimize production.

Studies have shown that the overexpression of a single carotenogenic gene can have cascading effects on the expression of other genes in the pathway. For example, overexpressing PSY1 in apples not only increased carotenoid content but also influenced the transcript levels of other pathway genes, including LCYE. nih.gov

To maximize the carbon flux towards δ-carotene, it is often necessary to block or downregulate competing metabolic pathways that also utilize the isoprenoid precursors IPP and DMAPP. These competing pathways can include those for the biosynthesis of sterols (like ergosterol in yeast), fatty acids, and other terpenoids. nih.gov

One approach is the use of chemical inhibitors. For instance, cerulenin can be used to inhibit fatty acid synthesis, and ketoconazole can block the ergosterol biosynthesis pathway. nih.gov In a study on Mucor circinelloides, the synergistic use of these inhibitors successfully redirected metabolic flux towards the mevalonate pathway, resulting in a significant increase in β-carotene production. nih.gov

A more precise and permanent approach involves the genetic knockout or knockdown of key enzymes in these competing pathways. For example, in cyanobacteria, reducing the activity of β-cyclase can lead to an increased flux towards alternative carotenoid pathways. frontiersin.org

Advanced Gene Manipulation Techniques for Pathway Engineering

The advent of powerful gene manipulation technologies has revolutionized the field of metabolic engineering, enabling more precise and efficient modifications of carotenoid biosynthesis pathways.

The production of δ-carotene in non-carotenogenic microbial hosts, such as E. coli and Saccharomyces cerevisiae, has become an attractive alternative to extraction from natural sources. nih.govmdpi.com This is achieved through the heterologous expression of the necessary carotenogenic genes. These microbial systems offer advantages such as rapid growth, well-characterized genetics, and amenability to large-scale fermentation. nih.govmdpi.com

For example, to produce α-carotene in Corynebacterium glutamicum, a combined pathway engineering approach was used, which involved the stable expression of different cyclase genes through a multi-copy chromosomal integration method. nih.govresearchgate.net Similarly, δ-carotene production can be achieved by introducing and optimizing the expression of genes encoding phytoene (B131915) synthase, phytoene desaturase, and lycopene ε-cyclase in a suitable microbial host.

The choice of microbial host is critical. For instance, the oleaginous yeast Yarrowia lipolytica is considered a promising chassis for carotenoid production due to its ability to accumulate large amounts of lipids, which can serve as a sink for lipophilic compounds like carotenoids, and its abundant supply of the precursor acetyl-CoA. nih.govfrontiersin.org

Table 2: Examples of Microbial Hosts for Heterologous Carotenoid Production

Microbial HostKey AdvantagesTarget Carotenoid(s)Reference
Escherichia coliWell-characterized genetics, rapid growth, established genetic tools.Lycopene, β-Carotene nih.gov
Saccharomyces cerevisiaeGRAS status, robust for industrial fermentation.β-Carotene, Astaxanthin nih.govnih.gov
Yarrowia lipolyticaOleaginous (high lipid content), high acetyl-CoA flux.β-Carotene, Lycopene frontiersin.org
Corynebacterium glutamicumIndustrial workhorse for amino acid production, GRAS status.α-Carotene nih.gov

This interactive table highlights some of the microbial hosts that have been successfully engineered for the heterologous production of carotenoids.

The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, allowing for targeted gene knockouts, knock-ins, and modifications. nih.govresearchgate.net This technology has been applied to carotenoid pathway engineering to create specific mutations that enhance the production of desired carotenoids. mdpi.comnih.gov For example, CRISPR/Cas9 has been used to knock out genes in competing pathways or to introduce specific mutations in carotenogenic enzymes to improve their function. mdpi.com In carrot callus cells, CRISPR/Cas9 was used to induce mutations in the psy1 and psy2 genes to study their roles in carotenoid biosynthesis. mdpi.comnih.gov

TILLING (Targeting Induced Local Lesions IN Genomes) is another powerful technique used to create and identify mutations in specific genes. This method involves chemically mutagenizing a population of organisms and then screening for mutations in the gene of interest. TILLING has been successfully used to identify novel alleles of carotenogenic genes, such as lycopene ε-cyclase (LCY-E), that can lead to altered carotenoid profiles. mdpi.comresearchgate.net A study on tomatoes identified a novel SlLCY-E allele through TILLING that resulted in a significant increase in lycopene and total carotenoid content in the fruit. mdpi.com Such mutations could be harnessed to enhance δ-carotene production by modulating the activity of LCY-E.

Strain Development and Bioprocess Optimization for delta-Carotene Production

The efficient biotechnological production of this compound hinges on the development of robust microbial strains and the optimization of fermentation processes. This section delves into the methodologies for identifying superior producer strains and addresses the challenges and future outlook for sustainable carotenoid production.

High-Throughput Screening Methodologies for Enhanced Producer Strains

High-throughput screening (HTS) is a critical component in the development of microbial cell factories for this compound production. It enables the rapid assessment of large libraries of genetically modified strains to identify those with improved production capabilities. Given the inherent pigmentation of carotenoids, many screening methods are based on colorimetric or fluorescence-based detection. While specific HTS methodologies for this compound are not extensively documented, techniques developed for other carotenoids, such as beta-carotene (B85742), can be adapted.

A primary HTS strategy involves visual screening of colonies on agar plates. Mutants exhibiting a more intense or altered color, indicative of higher carotenoid accumulation, are selected for further analysis. This method, though straightforward, can be labor-intensive and is often used as a preliminary screening step.

For more quantitative and higher-throughput analysis, fluorescence-activated cell sorting (FACS) has proven effective for screening carotenoid-producing strains. Carotenoids, including potentially this compound, exhibit autofluorescence, which can be detected and quantified by flow cytometry. This allows for the rapid screening of millions of individual cells, isolating those with the highest fluorescence signals, which often correlates with higher carotenoid content. For instance, a FACS-based approach was successfully used to screen a library of Yarrowia lipolytica mutants, leading to the isolation of strains with significantly improved β-carotene production.

Another promising approach is the development of whole-cell biosensors. These biosensors can be engineered to produce a detectable signal, such as fluorescence, in response to the intracellular concentration of a target molecule. While specific biosensors for this compound have not been reported, the development of such tools would represent a significant advancement in HTS capabilities. For example, a novel in vivo biosensor for β-carotene has been constructed using Daucus carota cells, demonstrating the potential for developing similar systems for other carotenoids.

Microfluidic droplet-based screening is another advanced HTS technology that allows for the analysis of single cells in picoliter-volume droplets. This method enables the high-throughput screening of vast mutant libraries and the selection of desired phenotypes based on product formation.

Table 1: Comparison of High-Throughput Screening Methodologies for Carotenoid Production

MethodologyPrincipleThroughputAdvantagesDisadvantages
Visual Plate Screening Color intensity of coloniesLow to MediumSimple, low costLabor-intensive, subjective
Fluorescence-Activated Cell Sorting (FACS) Autofluorescence of carotenoidsVery HighQuantitative, high-throughputRequires fluorescent product, expensive equipment
Whole-Cell Biosensors Genetically encoded sensor detects productHighHigh specificity and sensitivityRequires development of a specific sensor
Microfluidic Droplets Encapsulation and analysis of single cellsVery HighPrecise control, low reagent consumptionTechnically complex, requires specialized equipment

Challenges and Future Directions in Sustainable Biotechnological Carotenoid Production

The development of sustainable and economically viable biotechnological processes for this compound production faces several challenges that are common to the broader field of microbial carotenoid synthesis. Addressing these challenges is crucial for the industrial-scale production of this compound and other valuable carotenoids.

One of the primary challenges is the inherent complexity of microbial metabolic networks. The biosynthesis of carotenoids requires a significant flux of carbon and energy, which can compete with essential cellular processes. Metabolic engineering efforts must therefore focus on channeling metabolic flux towards this compound production without compromising cell growth and viability. This often involves the overexpression of rate-limiting enzymes and the downregulation of competing pathways.

Another significant hurdle is the hydrophobic nature of carotenoids, which leads to their accumulation within the cell membrane. This can disrupt membrane function and lead to cellular stress and toxicity, ultimately limiting product titers. Strategies to overcome this include membrane engineering to increase its capacity and the introduction of intracellular lipid droplets to serve as a storage sink for hydrophobic molecules.

The availability of cofactors, such as NADPH, is also a critical factor in carotenoid biosynthesis. Engineering the central carbon metabolism to enhance the supply of these reducing equivalents is a key strategy for improving production. Furthermore, the stability of the engineered production strains over multiple generations is a concern for industrial applications. Genetic instability can lead to a loss of productivity during prolonged fermentation.

Future research will likely focus on several key areas to advance the sustainable production of this compound. The application of synthetic biology tools will enable more precise and sophisticated engineering of metabolic pathways. This includes the use of CRISPR-Cas9 for targeted genome editing and the construction of complex genetic circuits to dynamically control gene expression.

The exploration of unconventional yeasts and bacteria as production hosts may offer advantages over traditional model organisms like E. coli and Saccharomyces cerevisiae. For example, the oleaginous yeast Yarrowia lipolytica has shown great promise for the production of various lipophilic compounds, including carotenoids.

Furthermore, the development of integrated bioprocesses that combine strain engineering with optimized fermentation strategies will be crucial. This includes the use of low-cost and sustainable feedstocks, the optimization of culture conditions (e.g., pH, temperature, aeration), and the development of efficient downstream processing methods for product recovery and purification. The use of mathematical modeling and machine learning can aid in the optimization of these complex processes.

Table 2: Key Challenges and Future Directions in Biotechnological Carotenoid Production

ChallengeDescriptionFuture Directions
Metabolic Burden and Pathway Imbalance Competition for precursors and energy between carotenoid synthesis and essential cellular functions.Advanced metabolic engineering using synthetic biology tools, dynamic regulation of metabolic pathways.
Product Toxicity and Storage Accumulation of hydrophobic carotenoids in the cell membrane leading to toxicity.Membrane engineering, creation of intracellular lipid droplets for product sequestration.
Cofactor Availability Insufficient supply of reducing equivalents (e.g., NADPH) for enzymatic reactions in the carotenoid pathway.Engineering of central carbon metabolism to enhance cofactor regeneration.
Strain Stability Loss of productivity due to genetic instability of engineered strains during long-term cultivation.Chromosomal integration of expression cassettes, development of stable genetic elements.
Process Optimization and Scalability Transitioning from laboratory-scale experiments to large-scale industrial production.Integrated bioprocess development, use of low-cost substrates, advanced process control and modeling.

Advanced Analytical Methodologies in Delta Carotene Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating delta-carotene from other carotenoids and compounds, allowing for its precise quantification and the resolution of its various isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for the separation and quantification of carotenoids, including this compound and its isomers nih.govfoodandnutritionjournal.orgresearchgate.net. HPLC systems, particularly those utilizing reversed-phase C18 or C30 columns, are adept at resolving various carotenoid isomers, such as all-trans, 9-cis, 13-cis, and 15-cis forms of β-carotene, and can differentiate them from other carotenoids like α-carotene, lutein (B1675518), and lycopene (B16060) nih.govtechnologynetworks.comunimi.itnih.gov.

For instance, an HPLC method developed for carotenoid determination in human serum successfully resolved 21 carotenoids, including various all-trans forms and 14 cis-isomers, within 51 minutes using a C30 column and a gradient elution with methanol (B129727) and methylene (B1212753) chloride nih.gov. Studies have shown that lower column temperatures can improve the resolution of major peaks in carotenoid separation technologynetworks.com.

Table 1: Example HPLC Conditions for Carotenoid Analysis

ParameterTypical Range/Value
Column TypeC18, C30 (e.g., YMC-Pack C30, Acclaim C30) nih.govtechnologynetworks.comnih.gov
Mobile PhaseMethanol, Acetonitrile, Dichloromethane, Methyl tert-butyl ether (MTBE), Water (often with modifiers like BHT, TEA, ammonium (B1175870) acetate) nih.govfoodandnutritionjournal.orgunimi.itnih.gov
Flow Rate0.9–2.0 mL/min nih.govfoodandnutritionjournal.orgnih.gov
Column Temperature10–30 °C (lower temperatures for better resolution) technologynetworks.com
Detection Wavelength445 nm, 450 nm, 476 nm (for carotenes) nih.govfoodandnutritionjournal.orgnih.gov
Run Time20–65 min nih.govfoodandnutritionjournal.orgnih.gov
Sample PreparationSaponification often required to release carotenoids from matrices and remove interfering oils foodandnutritionjournal.orgresearchgate.net

HPLC coupled with a Diode Array Detector (DAD) is commonly used for identification based on spectral characteristics and retention times unimi.it. The method's linearity, reproducibility, and recovery rates are critical for accurate quantification. For example, a single laboratory validation study for β-carotene determination reported relative standard deviations of 1.2–4.4% and recoveries of 97.5–102.1% nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolite profiling, enabling the simultaneous quantification of multiple metabolites in a sample science.gov. While HPLC-MS/MS is often preferred for profiling carotenoids due to their non-volatility, GC-MS plays a significant role, particularly for analyzing fatty acids and other more volatile components of the metabolome preprints.orgmdpi.comresearchgate.net.

In comprehensive metabolome profiling studies, GC-MS is frequently used in conjunction with LC-MS technologies to provide a broader spectrum of identified compounds science.govpreprints.orgmdpi.comcabidigitallibrary.org. For instance, a study on Chlorella vulgaris utilized LC-MS/MS for carotenoid profiling (e.g., β-carotene, lutein, violaxanthin) and GC-MS for fatty acid analysis, demonstrating the complementary nature of these techniques preprints.orgmdpi.com. GC-MS platforms are capable of identifying a substantial number of polar and non-polar metabolites, often associated with primary metabolism researchgate.net.

Table 2: Role of GC-MS in Metabolite Profiling of Carotenoid-Producing Organisms

Analytical FocusTypical Application in Carotenoid Research ContextKey Advantages
Fatty Acid AnalysisCharacterization of lipid profiles in organisms producing carotenoids, e.g., microalgae preprints.orgmdpi.comHigh sensitivity and resolution for volatile and derivatized compounds science.gov
Primary MetabolitesIdentification of sugars, organic acids, amino acids, and sterols in plant tissues researchgate.netRobust for a wide range of low molecular weight compounds researchgate.net
Complementary to LC-MSProvides a more comprehensive metabolome picture when combined with LC-MS science.govpreprints.orgmdpi.comcabidigitallibrary.orgDistinguishes between different classes of metabolites science.gov

GC-MS-based metabolomics approaches have been applied to identify differential metabolomes in various biological contexts, highlighting their utility in understanding metabolic responses and pathways related to carotenoid biosynthesis or degradation science.gov.

Spectroscopic Characterization Approaches

Spectroscopic methods offer non-destructive or less invasive ways to detect and characterize carotenoids, including this compound, often providing insights into their molecular structure and presence in living systems.

Raman spectroscopy is a powerful, non-destructive technique for the in vivo detection and analysis of carotenoids mdpi.commdpi.comresearchgate.netarxiv.orgnih.gov. Carotenoids exhibit strong Raman signals due to their highly conjugated double-bond systems, which lead to characteristic vibrational bands mdpi.comresearchgate.netnih.gov. The main Raman skeletal features of carotenoids include a C=C stretching vibration around 1520 cm⁻¹, a C-C stretching vibration around 1150 cm⁻¹, and a C=CH bending vibration around 1000 cm⁻¹ mdpi.comnih.gov. The position of the C=C stretching band (ν1) is directly correlated with the carotenoid's conjugation length mdpi.com.

Raman spectroscopy has been successfully applied to detect carotenoids in various biological samples, including human skin, algal cells, and plant leaves mdpi.commdpi.comresearchgate.netarxiv.org. For in vivo measurements, resonance Raman spectroscopy (RRS) is often employed, which enhances the carotenoid signal by using excitation wavelengths that match their electronic absorption bands (e.g., blue-green laser excitation) researchgate.netnih.gov. This allows for the detection of carotenoids even when superimposed on a fluorescence background researchgate.net.

Table 3: Key Raman Bands for Carotenoid Detection

Raman Band (cm⁻¹)Molecular AssignmentSignificance
~1520C=C stretching (ν1)Strongest band, directly correlates with conjugated double bond length mdpi.comnih.gov
~1150C-C stretching (ν2)Characteristic of the polyene chain mdpi.comnih.gov
~1000C=CH bending (ν3)Indicates methyl groups on the polyene chain nih.gov

While Raman spectroscopy is excellent for detecting carotenoids as a group, its ability to distinguish individual carotenoids, especially structurally similar ones like β-carotene, lutein, zeaxanthin (B1683548), and lycopene, within complex biological matrices can be limited due to nearly identical Raman signatures arxiv.orgnih.gov. However, small shifts in spectral features, particularly the ν1 band, can be used to differentiate between certain carotenoids mdpi.com. Advanced data analysis techniques, such as Linear Discriminant Analysis (LDA) modeling, are being developed to improve the accuracy of carotenoid quantification in challenging samples like leaf tissues arxiv.org.

Molecular and Enzymatic Characterization Methods

Understanding the enzymes involved in this compound biosynthesis and metabolism is crucial, and molecular techniques are essential for their characterization.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard molecular biology technique used for the separation and visualization of proteins based on their molecular weight oup.commdpi.com. In this compound research, SDS-PAGE is frequently employed to analyze recombinant enzymes involved in carotenoid biosynthesis or cleavage pathways.

Researchers often express carotenoid-related enzymes (e.g., β-carotene hydroxylase, carotenoid cleavage dioxygenases) in heterologous systems like Escherichia coli to study their activity and properties oup.commdpi.comoup.comcore.ac.uk. SDS-PAGE is then used to confirm the expression of these recombinant proteins and to assess their purity and molecular size oup.commdpi.comoup.com. For example, studies confirm the expression of recombinant enzymes by visualizing protein enrichment in pre- and post-induction cultures on a Coomassie-stained SDS-PAGE gel, where an enriched band at the expected molecular weight indicates successful expression oup.commdpi.com.

Table 4: Application of SDS-PAGE in this compound Related Research

ApplicationPurpose
Confirmation of Recombinant Protein ExpressionVisualizing the presence and molecular weight of target enzymes (e.g., β-carotene hydroxylase, carotenoid cleavage dioxygenase) expressed in host systems like E. coli oup.commdpi.comoup.com.
Assessment of Protein PurityIdentifying the presence of contaminants or degradation products after protein purification steps oup.com.
Analysis of Soluble vs. Insoluble ProteinDetermining if recombinant proteins are expressed in a soluble, active form or as insoluble inclusion bodies, which can impact enzymatic assays mdpi.comoup.comcore.ac.uk.
Monitoring Protein Transfer (Western Blotting)After SDS-PAGE, proteins can be transferred to membranes for Western blotting, allowing for specific detection of the target enzyme using antibodies, even if the recombinant protein is mainly in the insoluble extract oup.com.

Despite its utility, challenges can arise, such as recombinant proteins forming insoluble inclusion bodies, which can hinder enzymatic assays and necessitate refolding or alternative purification strategies mdpi.comoup.comcore.ac.uk.

Gene Sequencing and cDNA Analysis in Biosynthesis Pathway Studies

Gene sequencing and cDNA analysis are fundamental methodologies employed to elucidate the intricate biosynthetic pathways of carotenoids, including this compound. These techniques enable the identification, characterization, and functional analysis of genes encoding the enzymes crucial for this compound synthesis. By examining the genetic blueprint and its expressed transcripts, researchers can gain profound insights into the molecular mechanisms governing carotenoid accumulation and regulation in various organisms.

A pivotal enzyme in the this compound biosynthetic pathway is lycopene epsilon-cyclase (LCY-E), also known as CrtL-e (EC 5.5.1.18). This enzyme catalyzes the single cyclization reaction that converts linear lycopene (ψ,ψ-carotene) into monocyclic this compound (ε,ψ-carotene) oup.comgenome.jpnih.govuniprot.org. This step represents a key branching point in the broader carotenoid pathway, directing the metabolic flux towards epsilon-ring-containing carotenoids oup.comnih.govjst.go.jp.

Detailed Research Findings:

Studies utilizing gene sequencing have identified and characterized the CrtL-e gene in various plant species, including Arabidopsis thaliana and Solanum lycopersicum (tomato) nih.govnih.govannualreviews.org. For instance, the cDNA encoding lycopene epsilon-cyclase (CrtL-e) was successfully cloned from tomato. Sequence analysis revealed that the primary structure of tomato CRTL-E shares 71% identity with its homologous polypeptide in Arabidopsis thaliana and 36% identity with tomato lycopene beta-cyclase (CRTL-B) nih.gov. This highlights evolutionary relationships and functional divergence among carotenoid cyclases.

Further genetic analysis in tomato led to the mapping of the CrtL-e gene to a single locus on chromosome 12, which notably co-segregated with the Delta (Del) gene nih.gov. The Del gene is a dominant mutation in tomato that results in orange-colored fruits due to a significant accumulation of this compound at the expense of lycopene nih.govmdpi.comscispace.com. Gene sequencing confirmed that the Del mutation is an allele of the CrtL-e gene, and its presence leads to an approximately 30-fold increase in CrtL-e transcript levels during fruit ripening in Delta plants, a stark contrast to wild-type tomatoes where CrtL-e expression typically decreases to non-detectable levels at the 'breaker' stage nih.gov. This demonstrates that the differential regulation of CrtL-e expression is a primary mechanism controlling lycopene and this compound accumulation in tomato fruits nih.gov.

In Arabidopsis thaliana, functional analysis of cDNAs encoding both beta and epsilon lycopene cyclases revealed distinct activities. While beta-cyclase introduces a ring at both ends of lycopene to form beta-carotene (B85742), the epsilon-cyclase (LCY-E) adds only one ring, forming monocyclic this compound oup.comnih.govannualreviews.org. The inability of the epsilon cyclase to catalyze the introduction of a second epsilon ring provides a mechanism for the plant to control the proportions of beta,beta- and beta,epsilon-carotenoids, while preventing the formation of undesirable epsilon,epsilon-carotenoids oup.comnih.gov. A loss-of-function mutation in LCYE in the Arabidopsis lut2 mutant resulted in the elimination of lutein and an increased concentration of beta-carotene and xanthophyll-cycle pigments frontiersin.org.

Gene sequencing and cDNA analysis have also been instrumental in heterologous expression studies. For example, the pAC-DELTA plasmid, containing the crtE, crtB, and crtI genes from Erwinia herbicola (now Pantoea agglomerans) Eho10, along with the lcyE gene (lycopene epsilon cyclase cDNA) from Arabidopsis thaliana, has been used to produce this compound as the predominant carotenoid in E. coli addgene.org. This demonstrates the utility of gene sequencing in identifying functional genes that can be transferred and expressed in different hosts for metabolic engineering purposes.

Gene Expression Analysis using RT-qPCR:

Beyond sequencing, gene expression levels are commonly analyzed using techniques like quantitative reverse transcription PCR (RT-qPCR) mdpi.com. This method allows for the quantification of mRNA transcripts, providing insights into the transcriptional regulation of genes involved in this compound biosynthesis under various physiological and environmental conditions. For instance, RT-qPCR has been used to analyze the expression of carotenoid biosynthetic genes, including LCY-E, in different plant tissues and under various stress conditions mdpi.comacs.org. Such analyses can reveal correlations between gene expression and carotenoid content, guiding strategies for genetic manipulation to enhance specific carotenoid production mdpi.comacs.org.

Table 1: Key Genes and Enzymes in this compound Biosynthesis and Related Studies

Gene/Enzyme NameOrganism StudiedFunction/RoleKey Research FindingsReference
Lycopene epsilon-cyclase (LCY-E, CrtL-e)Solanum lycopersicum (Tomato)Catalyzes the conversion of lycopene to this compound.The Del (Delta) dominant mutation, an allele of CrtL-e, leads to ~30-fold increased CrtL-e transcript levels during fruit ripening, causing this compound accumulation. nih.govmdpi.comscispace.com
Lycopene epsilon-cyclase (LCY-E)Arabidopsis thalianaCatalyzes the formation of a single epsilon ring on lycopene, yielding this compound.Its inability to add a second epsilon ring controls the balance of cyclic carotenoids. Loss-of-function in lut2 mutant eliminates lutein and increases beta-carotene. oup.comnih.govannualreviews.orgfrontiersin.org
crtE, crtB, crtI (from Erwinia herbicola) and lcyE (from Arabidopsis thaliana)Escherichia coli (recombinant)Genes involved in early carotenoid pathway and epsilon cyclization.Co-expression in E. coli results in the production of this compound as the predominant carotenoid. addgene.org
Phytoene (B131915) Synthase (PSY)Various plants (e.g., Tomato, Orange)Catalyzes the first committed step of carotenoid biosynthesis: condensation of two GGPP molecules to phytoene.Upregulation of PSY gene expression can enhance the production of linear carotenoids, influencing flux into the pathway. jst.go.jpacs.orgresearchgate.net
Phytoene Desaturase (PDS)Various plants (e.g., Tomato, Orange)Catalyzes desaturation of phytoene to more unsaturated carotenoids like lycopene.PDS gene expression correlates with carotenoid content in developing fruit. acs.orgontosight.ai
Carotene Isomerase (CRTISO)Solanum lycopersicum (Tomato)Involved in isomerization reactions leading to lycopene.Loss of CRTISO function in tangerine (t) mutant rarely produces trans-lycopene. mdpi.com

Ecological and Physiological Roles of Delta Carotene in Biological Systems

Involvement in Photoprotection Mechanisms in Photosynthetic Organisms

Carotenoids, including delta-carotene, are crucial for the survival of photosynthetic organisms by safeguarding them against the detrimental effects of excessive light energy tuscany-diet.netfrontiersin.orgontosight.ai. During photosynthesis, particularly under high light intensities, chlorophyll (B73375) can become overexcited, leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can cause photooxidative damage to cellular components tuscany-diet.netwikipedia.org.

This compound contributes to photoprotection through several mechanisms:

Singlet Oxygen Quenching: Carotenes, including this compound, effectively quench singlet oxygen by absorbing its excess energy and dissipating it as heat, thereby preventing damage to photosynthetic machinery tuscany-diet.netwikipedia.orgresearchgate.net. This process involves the transfer of energy from excited chlorophyll to the carotenoid molecule, preventing the formation of harmful ROS wikipedia.org.

Antioxidant Activity: this compound, like other carotenoids, exhibits antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress foodb.catuscany-diet.netontosight.aiontosight.airesearchgate.netwikipedia.org. Its electron-rich polyene backbone allows it to react with and stabilize free radicals, sparing other cellular components like DNA, RNA, lipids, and proteins from damage researchgate.net.

Non-Photochemical Quenching (NPQ): While specific detailed research on this compound's direct involvement in NPQ is less extensively documented compared to xanthophylls like zeaxanthin (B1683548), carotenoids in general are integral to the assembly and stability of photosynthetic complexes and contribute to the dissipation of excess light energy frontiersin.orgnih.gov. Their presence is essential for maintaining the integrity and function of photosynthetic membranes nih.gov.

Contribution to Light Harvesting Processes

Beyond photoprotection, this compound also plays a role as an accessory pigment in light-harvesting processes during photosynthesis frontiersin.orgnih.govresearchgate.net. Carotenoids absorb light in the blue-violet region of the spectrum (400-500 nm), a range where chlorophylls (B1240455) absorb less efficiently wikipedia.org. By absorbing light in this region, carotenoids, including this compound, broaden the spectrum of light that can be utilized for photosynthesis wikipedia.orgnih.gov.

Function as a Precursor to Other Carotenoids and Apocarotenoids in Planta

This compound holds a pivotal position as an intermediate in the complex biosynthesis pathway of various other carotenoids and apocarotenoids in plants wikipedia.orgfrontiersin.orgwikipedia.org. The biosynthesis of carotenoids initiates with the formation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway in plastids researchgate.netontosight.aibioone.orgnih.govmdpi.com. These C5 units condense to form geranylgeranyl diphosphate (GGPP), a C20 precursor frontiersin.orgresearchgate.netontosight.aibioone.orgmdpi.com. Two molecules of GGPP then condense to form phytoene (B131915), the first C40 carotenoid, catalyzed by phytoene synthase (PSY) frontiersin.orgontosight.aibioone.orgmdpi.comfrontiersin.org.

Phytoene undergoes a series of desaturation and isomerization reactions to form lycopene (B16060) ontosight.aibioone.orgmdpi.comfrontiersin.org. Lycopene serves as a crucial branching point in the pathway nih.govfrontiersin.org. The cyclization of lycopene by specific enzymes leads to the formation of cyclic carotenoids. In the case of this compound, the enzyme lycopene epsilon-cyclase (LCYE) catalyzes the cyclization of one end of lycopene, forming the monocyclic this compound (ε,ψ-carotene) wikipedia.orgnih.govontosight.aimdpi.com.

This compound can then be further converted into other carotenoids. For instance, in combination with beta-cyclase, it can be converted to alpha-carotene (B108777) (β,ε-carotene) wikipedia.orgnih.gov. Alpha-carotene, in turn, is a precursor to xanthophylls like lutein (B1675518) through hydroxylation reactions frontiersin.orgnih.govnsfc.gov.cn.

The metabolic pathway of this compound is summarized in the table below:

PrecursorEnzymeProduct
LycopeneLycopene ε-cyclase (LCYE)This compound (ε,ψ-carotene) wikipedia.orgnih.govontosight.ai
This compound + Lycopene β-cyclase-Alpha-carotene (β,ε-carotene) wikipedia.orgnih.gov
Alpha-caroteneCYP97A and CYP97C hydroxylasesLutein frontiersin.orgnih.govnsfc.gov.cn

Apocarotenoids are a diverse group of compounds derived from the oxidative cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) ontosight.aifrontiersin.orgresearchgate.netencyclopedia.pubnih.gov. This compound, as a central carotenoid intermediate, can serve as a substrate for the production of various apocarotenoids ontosight.aifrontiersin.orgencyclopedia.pub. These apocarotenoids often possess distinct biological activities, including roles as signaling molecules, aroma compounds, and plant hormones frontiersin.orgresearchgate.netencyclopedia.pub.

Role in Plant Development and Signaling Pathways (e.g., as a precursor to plant hormones)

Carotenoids and their apocarotenoid derivatives are not merely pigments but also crucial signaling molecules that regulate various aspects of plant development and responses to environmental cues tuscany-diet.netfrontiersin.orgbioone.orgencyclopedia.pubnih.gov. This compound's position in the carotenoid biosynthesis pathway makes it an indirect contributor to these vital processes, primarily through its role as a precursor to specific apocarotenoid hormones.

Two prominent classes of plant hormones derived from carotenoids are abscisic acid (ABA) and strigolactones (SLs) tuscany-diet.netfrontiersin.orgbioone.orgnih.govnsfc.gov.cnencyclopedia.pub.

Strigolactones (SLs): SLs are a relatively new class of plant hormones that play critical roles in inhibiting shoot branching, mediating interactions with arbuscular mycorrhizal fungi, and influencing root development frontiersin.orgbioone.orgencyclopedia.pubnih.govthegoodscentscompany.com. Strigolactones are synthesized from carotenoids, specifically through cleavage reactions catalyzed by carotenoid cleavage dioxygenases (CCDs), such as CCD7 and CCD8 frontiersin.orgbioone.orgencyclopedia.pubnih.govthegoodscentscompany.com. While beta-carotene (B85742) is a direct precursor to strigolactones via intermediates like carlactone, this compound's contribution to the broader carotenoid pool and its potential to be converted into other carotenoids that feed into the strigolactone pathway highlights its indirect but significant role in these signaling processes frontiersin.orgbioone.orgencyclopedia.pubnih.govthegoodscentscompany.com.

The involvement of this compound in these pathways underscores its importance beyond its direct pigment and photoprotective functions, positioning it as a fundamental component in the intricate network of plant growth and environmental adaptation.

Q & A

Q. What advanced techniques improve δ-carotene’s synthetic pathway elucidation in non-model organisms?

  • Methodological Answer : Combine isotopic labeling (¹³C-glucose tracing) with time-resolved metabolomics to map flux through the methylerythritol phosphate (MEP) pathway. Cryo-electron microscopy can resolve enzyme structures (e.g., phytoene desaturase) to identify rate-limiting steps. Data should be archived in repositories like MetaboLights .

Data Presentation Guidelines

  • Tables : Include retention times, λmax values, and purity indices (e.g., HPLC peak area %).
  • Figures : Use scatter plots with error bars for stability studies and heatmaps for gene-metabolite correlations.
  • References : Cite primary literature on carotenoid biochemistry and methodology papers from journals like Phytochemistry or Analytical Biochemistry .

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